molecular formula C17H18BrNO2 B1389825 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-47-3

2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide

Cat. No.: B1389825
CAS No.: 1138442-47-3
M. Wt: 348.2 g/mol
InChI Key: BTFYBUZELFSPNQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex substituted acetamides. The compound bears the Chemical Abstracts Service registry number 1138442-47-3, which provides unambiguous identification in chemical databases and literature. The IUPAC name reflects the hierarchical substitution pattern, beginning with the bromoacetamide core and extending through the meta-substituted phenyl ring to the terminal phenylpropoxy chain.

The molecular identifier systems provide comprehensive characterization through multiple representations. The International Chemical Identifier string is InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-9-4-10-16(12-15)21-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,19,20), which encodes the complete connectivity and stereochemical information. The corresponding InChI Key BTFYBUZELFSPNQ-UHFFFAOYSA-N serves as a condensed hash representation for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)CBr provides a linear encoding of the molecular structure that facilitates computational processing and chemical informatics applications. Alternative nomenclature includes the synonym this compound and the catalog identifier AKOS005348632, which are commonly used in commercial chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the phenylpropoxy chain. The compound contains seventeen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms arranged in a complex three-dimensional architecture. The central structural feature consists of an acetamide moiety connected to a meta-substituted phenyl ring, which in turn bears a three-carbon propoxy linker terminating in a phenyl group.

The conformational landscape is dominated by rotational freedom around the propoxy chain, particularly at the C-O-C linkages and the methylene carbons. The phenylpropoxy substituent introduces considerable steric bulk and electronic effects that influence the overall molecular shape and potential intermolecular interactions. The aromatic rings can adopt various relative orientations depending on the specific conformation of the intervening propoxy chain, leading to multiple energetically accessible conformers.

The bromoacetamide portion of the molecule maintains a relatively rigid planar geometry around the amide bond, with the bromine atom positioned alpha to the carbonyl carbon. This arrangement creates a reactive electrophilic center that influences both the chemical reactivity and the overall molecular polarity. The meta-substitution pattern on the phenyl ring attached to the nitrogen atom provides optimal spatial separation between the amide functionality and the phenylpropoxy substituent, minimizing steric interactions while maintaining conjugative effects.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the solid-state structure and packing arrangements of bromoacetamide derivatives. The technique relies on the interference patterns generated when X-ray radiation interacts with the regular atomic arrangements in crystalline materials, following Bragg's law: nλ = 2d sin θ, where n represents an integer, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. This relationship enables precise determination of atomic positions and bond lengths within the crystal lattice.

The diffraction patterns obtained from brominated acetamide compounds typically exhibit characteristic peak positions corresponding to specific crystallographic planes. The peak intensity and width provide information about crystallite size, strain, and structural perfection. For compounds containing heavy atoms such as bromine, the X-ray scattering factors are significantly enhanced, leading to more pronounced diffraction features and improved structural determination accuracy.

Powder diffraction methods are particularly valuable for analyzing microcrystalline samples of bromoacetamide derivatives, where single-crystal growth may be challenging. The Debye-Scherrer camera configuration allows collection of diffraction data from randomly oriented crystallites, producing continuous diffraction cones that intersect the detection medium as characteristic arcs. The full width at half maximum of diffraction peaks correlates with particle size according to the Scherrer equation, providing quantitative information about crystallite dimensions.

Temperature-dependent diffraction studies reveal thermal expansion coefficients and phase transition behaviors, while electric field and pressure applications can induce structural modifications that are detectable through peak position shifts and intensity changes. The combination of these techniques provides comprehensive characterization of the solid-state properties essential for understanding the physical behavior of bromoacetamide compounds.

Spectroscopic Fingerprint Analysis (FTIR, NMR, UV-Vis)

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as structural fingerprints for bromoacetamide derivatives. The amide carbonyl stretching vibration typically appears around 1638 cm⁻¹, while aromatic carbon-carbon stretching modes manifest in the 1532-1590 cm⁻¹ region. The aromatic carbon-hydrogen stretching vibrations occur in the 3023-3024 cm⁻¹ range, providing confirmation of the phenyl substituents. These spectroscopic signatures enable identification and structural verification of bromoacetamide compounds through comparison with reference spectra.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the structure. Proton NMR analysis reveals the characteristic chemical shifts corresponding to different hydrogen environments, including aromatic protons in the phenyl rings and aliphatic protons in the propoxy chain. The integration ratios and coupling patterns provide quantitative confirmation of the proposed molecular structure and substitution patterns.

The aromatic proton signals typically appear as multiplets in the 7.12-7.46 ppm region, with specific chemical shifts depending on the electronic environment created by neighboring substituents. The methylene protons of the propoxy chain exhibit characteristic chemical shifts around 3.62 ppm for the bromoacetyl group and varying positions for the propoxy carbons depending on their proximity to oxygen atoms. The amide proton, when observable, provides additional structural confirmation through its chemical shift and coupling behavior.

Carbon-13 NMR spectroscopy offers complementary structural information by revealing the chemical environments of carbon atoms throughout the molecule. The carbonyl carbon typically resonates around 170-180 ppm, while aromatic carbons appear in the 120-140 ppm region with specific chemical shifts reflecting their substitution patterns and electronic environments.

Comparative Structural Analysis with Related Bromoacetamide Derivatives

The structural characteristics of this compound can be systematically compared with related bromoacetamide derivatives to identify structure-activity relationships and molecular property trends. A comprehensive analysis of structurally related compounds reveals significant variations in molecular weight, substitution patterns, and conformational flexibility that influence their physical and chemical properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C17H18BrNO2 348.2 Phenylpropoxy chain, meta-substitution
N-[3-(3-bromopropoxy)phenyl]acetamide C11H14BrNO2 272.14 Bromopropoxy chain, direct halogen
2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide C9H7BrF3NO2 298.06 Trifluoromethoxy substituent
N-[3-(3-bromo-2-phenylpropoxy)phenyl]acetamide C17H18BrNO2 348.2 Positional isomer with phenyl branch

The comparative analysis demonstrates that the presence of extended alkoxy chains significantly increases molecular weight and conformational flexibility compared to simpler bromoacetamide derivatives. The phenylpropoxy substituent in the target compound creates a distinctive structural motif that differs substantially from compounds bearing shorter alkoxy chains or alternative halogenated substituents.

Related bromoacetamide derivatives exhibit varying substitution patterns on the aromatic rings, with ortho, meta, and para positions all represented in the literature. The meta-substitution pattern in this compound provides optimal spatial arrangement for potential intermolecular interactions while minimizing steric hindrance around the amide functionality.

The molecular weight progression from simpler bromoacetamides (214.062 g/mol for 3-bromoacetanilide) to more complex derivatives like the target compound (348.2 g/mol) reflects the systematic addition of aromatic and aliphatic substituents that modify both physical properties and potential biological activities. The incorporation of flexible linker chains introduces additional conformational degrees of freedom that can influence molecular recognition processes and intermolecular binding affinities.

Properties

IUPAC Name

2-bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-9-4-10-16(12-15)21-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFYBUZELFSPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Alkylation of m-Aminophenol

  • Reagents :

    • m-Aminophenol
    • 3-Phenylpropyl bromide
    • Potassium carbonate (K₂CO₃)
    • Dimethylformamide (DMF)
  • Procedure :

    • m-Aminophenol (1.0 equiv) and K₂CO₃ (2.5 equiv) are dissolved in DMF.
    • 3-Phenylpropyl bromide (1.2 equiv) is added dropwise at 60°C.
    • The mixture is stirred for 12–24 hours, then poured into ice water.
    • The product is extracted with ethyl acetate, dried (MgSO₄), and purified via silica gel chromatography.
  • Yield : ~70–75%.

Route B: Nitro Reduction Pathway

  • Reagents :

    • 3-(3-Phenylpropoxy)nitrobenzene
    • Hydrogen gas (H₂)
    • Palladium on carbon (Pd/C)
  • Procedure :

    • 3-(3-Phenylpropoxy)nitrobenzene (1.0 equiv) is dissolved in ethanol.
    • Pd/C (10% w/w) is added under H₂ atmosphere.
    • The reaction is stirred at room temperature for 6 hours.
    • The catalyst is filtered, and the solvent is evaporated.
  • Yield : >90%.

Acetylation with Bromoacetyl Bromide

Final Step Synthesis

Reaction Setup

  • Reagents :

    • 3-(3-Phenylpropoxy)aniline
    • Bromoacetyl bromide
    • Triethylamine (Et₃N)
    • Dichloromethane (DCM)
  • Stoichiometry :

    Component Molar Ratio
    3-(3-Phenylpropoxy)aniline 1.0
    Bromoacetyl bromide 1.1–1.3
    Triethylamine 2.0–3.0

Procedure

  • Dissolution : 3-(3-Phenylpropoxy)aniline (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • Base Addition : Et₃N (2.0 equiv) is added to scavenge HBr.
  • Acetylation : Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C.
  • Stirring : The reaction is warmed to room temperature and stirred for 4–6 hours.
  • Workup :
    • The mixture is washed with 5% HCl, followed by saturated NaHCO₃.
    • The organic layer is dried (MgSO₄) and concentrated.
  • Purification : The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1).

Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.25 (m, 8H, aromatic), 4.01 (s, 2H, CH₂Br), 3.95 (t, 2H, OCH₂), 2.75 (t, 2H, CH₂Ph), 1.95 (m, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 168.2 (C=O), 158.1 (C-O), 141.2–114.8 (aromatic), 67.3 (OCH₂), 35.1 (CH₂Br), 31.5 (CH₂Ph), 25.8 (CH₂)
HRMS [M+H]⁺ Calculated: 348.09; Found: 348.08

Physical Properties

Comparative Analysis of Methods

Parameter Alkylation Route (Route A) Nitro Reduction (Route B)
Starting Material Cost Low Moderate
Reaction Time 24 hours 6 hours
Yield 70–75% >90%
Byproducts Di-alkylation (<5%) Minimal

Optimization Insights

  • Temperature Control : Maintaining 0°C during bromoacetyl bromide addition minimizes hydrolysis.
  • Base Selection : Et₃N outperforms K₂CO₃ in suppressing side reactions (e.g., over-acylation).
  • Solvent Choice : DCM ensures homogeneity, while THF may reduce reaction rate by 20%.

Industrial-Scale Considerations

Scientific Research Applications

The compound 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS Number: 1138442-47-3) is a chemical entity that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and potential applications across different fields, including medicinal chemistry and material science.

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that the compound may interact with specific cellular pathways involved in tumor growth and proliferation.

Case Study : A study published in a peer-reviewed journal explored the effects of various substituted acetamides on cancer cell lines, highlighting the potential of brominated derivatives in inhibiting cell growth and inducing apoptosis .

Neurological Research

Neuroprotective Effects : The compound's structural features may confer neuroprotective properties. Research has shown that certain phenylpropoxy derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study : In a recent investigation, researchers evaluated the neuroprotective effects of phenylpropoxy derivatives on neuronal cells exposed to oxidative stress, demonstrating improved cell viability and reduced apoptosis .

Material Science

Polymer Additive : The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its bromine content can enhance flame retardancy in polymers, making it valuable in developing safer materials.

Data Table: Polymer Applications

ApplicationMaterial TypeEffect
Flame RetardantPolyethyleneIncreased thermal stability
PlasticizerPVCImproved flexibility and durability

Agricultural Chemistry

Pesticidal Properties : Compounds with similar structures have been explored for their pesticidal activities. The bromine atom may enhance the bioactivity against specific pests or pathogens affecting crops.

Case Study : A comparative study assessed the efficacy of various halogenated acetamides against agricultural pests, revealing promising results for certain derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromoacetamides are versatile intermediates in medicinal and materials chemistry. Below is a comparative analysis of 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide with structurally similar compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent TPSA (Ų) LogP (Predicted)
This compound C₁₇H₁₈BrNO₂ 348.24 3-Phenylpropoxy 38.3 ~4.5
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide C₁₄H₂₀BrNO₂ 314.22 Hexyloxy 38.3 4.2
2-Bromo-N-(4-bromophenyl)acetamide C₈H₇Br₂NO 293.96 4-Bromophenyl 38.3 3.1
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide C₉H₇BrF₃NO 298.06 3-Trifluoromethylphenyl 38.3 3.8

Key Observations :

  • Phenylpropoxy vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity at the acetamide carbonyl, favoring nucleophilic reactions (e.g., alkylation of biomolecules).
  • LogP Trends : Higher LogP values for phenylpropoxy and hexyloxy derivatives suggest greater lipophilicity, which may influence membrane permeability in drug design.
Anti-Parasitic Activity
  • 2-Bromo-N-(4-bromophenyl)acetamide : Evaluated against Trypanosoma cruzi (Chagas disease), demonstrating moderate activity (IC₅₀ ~10 µM). The electron-withdrawing bromine substituent likely enhances electrophilicity, promoting alkylation of parasite enzymes.
Radiopharmaceutical Labeling
  • 2-Bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide : Used as a prosthetic group for ¹⁸F-labeling of oligonucleotides in PET imaging. The bromoacetamide reacts regioselectively with phosphorothioate groups, highlighting the functional versatility of this scaffold.
Chemical Probe Development
  • 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) : Serves as a ¹⁹F NMR probe due to its sensitivity to local dielectric environments. The trifluoromethyl group provides a strong NMR signal, enabling protein conformational studies.

Stability and Reactivity

  • Hydrolytic Stability : Bromoacetamides with electron-withdrawing groups (e.g., trifluoromethyl ) exhibit slower hydrolysis in aqueous media compared to electron-donating substituents (e.g., methoxy ).
  • Alkylation Potential: The bromine atom’s leaving-group ability facilitates nucleophilic displacement reactions, making these compounds useful for bioconjugation (e.g., antibody-drug conjugates) .

Biological Activity

2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide is a synthetic compound that has gained attention in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₁₅H₁₈BrN
  • Molecular Weight : 305.22 g/mol
  • Structure : The compound features a bromine atom attached to an acetamide group, which is further substituted with a phenylpropoxy moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances lipophilicity, facilitating cell membrane penetration and potentially influencing enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have revealed promising results, indicating selective toxicity towards malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityReduces viability in cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

Substituent TypeEffect on ActivityReference
BromineIncreased lipophilicity and membrane permeability
Phenyl PropoxyEnhanced interaction with target proteins

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various acetamides, including this compound, demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains. The compound's structure was found to be pivotal in its ability to penetrate bacterial membranes effectively.

Case Study 2: Cytotoxicity in Cancer Research

In vitro experiments assessed the cytotoxic effects of the compound on glioma cells. Results indicated that this compound induced apoptosis through multiple pathways, including the activation of caspases and disruption of mitochondrial function. These findings suggest potential applications in cancer therapy.

Q & A

Basic: What are the optimized synthetic routes for 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide?

Answer:
The synthesis typically involves nucleophilic substitution under mild basic conditions. For analogous acetamide derivatives, a common approach includes reacting substituted phenols with bromoacetamide intermediates in the presence of a weak base (e.g., K₂CO₃) in acetonitrile, followed by stirring at room temperature for 24 hours . Characterization via TLC monitors reaction progress, and purification involves filtration and solvent evaporation under reduced pressure. Key reagents and reaction conditions should be tailored to minimize side products like oxadiazole or isoindole derivatives, which may form under harsher conditions .

Basic: Which spectroscopic and crystallographic methods validate the structural integrity of this compound?

Answer:
Single-crystal X-ray diffraction (XRD) is critical for confirming the molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
  • FTIR : For identifying functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹).
  • UV-Vis spectroscopy : To assess electronic transitions influenced by the bromo and phenylpropoxy groups .

Advanced: How can researchers address impurities or byproducts formed during synthesis?

Answer:
Common impurities include brominated side products (e.g., 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) and unreacted intermediates. Mitigation strategies involve:

  • HPLC with C18 columns : For impurity profiling using gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane improve purity .
  • Mass spectrometry (MS) : To confirm molecular weights of impurities and assign structures .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies require synthesizing analogs with modifications to:

  • The bromoacetamide core : Replace bromine with chloro or fluoro groups to assess electrophilicity.
  • Phenylpropoxy chain : Vary substituents (e.g., electron-withdrawing groups) to study π-π stacking or steric effects.
  • Linker region : Introduce methylene spacers or rigidify the propoxy chain.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural changes with activity .

Advanced: What in vitro models are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays.
  • Molecular docking : Prioritize targets like COVID-19 main protease (Mpro) or acetylcholinesterase using AutoDock Vina .
  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 isoforms for metabolic stability .

Advanced: How to develop and validate a quantitative analytical method for this compound?

Answer:
Method development steps :

  • Column selection : Use reverse-phase C18 or phenyl-hexyl columns for optimal retention.
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio.
  • Detection : UV at 254 nm (for bromine absorption) or MS/MS for higher sensitivity.
    Validation parameters :
  • Linearity : R² ≥ 0.998 over 1–100 µg/mL.
  • Precision : %RSD < 2% for intraday/interday replicates.
  • Accuracy : 98–102% recovery in spiked matrices .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity or enzyme assays.
  • Batch analysis : Use HPLC to verify compound purity before biological testing.
  • Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables like cell passage number or solvent effects .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent optimization : Replace acetonitrile with DMF for better solubility of aromatic intermediates.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates.
  • Process monitoring : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time reaction tracking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide

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